molecular formula C6H11N3O B3308084 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 936940-40-8

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B3308084
CAS No.: 936940-40-8
M. Wt: 141.17 g/mol
InChI Key: OVOVGJQTNKAODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride to form the oxadiazole ring, followed by subsequent functionalization to introduce the ethanamine group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine
  • 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethanamine
  • 1-(3-Butyl-1,2,4-oxadiazol-5-yl)ethanamine

Comparison: 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOVGJQTNKAODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.